L-Malic Acid

Description

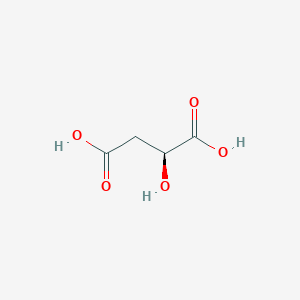

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26999-59-7 | |

| Record name | Poly(β-L-malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26999-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30273987 | |

| Record name | (2S)-2-Hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste | |

| Record name | L-(-)-Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Malic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol) | |

| Record name | l-Malic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-67-6 | |

| Record name | L-Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Malic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3TZF807X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of L-Malic Acid in the Tricarboxylic Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malic acid, a dicarboxylic acid, is a central metabolite in cellular bioenergetics, serving as a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] This cycle, also known as the Krebs or citric acid cycle, is the final common pathway for the oxidation of carbohydrates, lipids, and proteins, generating the majority of cellular ATP. This compound's strategic position in the TCA cycle and its involvement in ancillary metabolic pathways underscore its importance in maintaining cellular homeostasis and its potential as a therapeutic target. This technical guide provides an in-depth exploration of this compound's role in the TCA cycle, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound in the Core of the TCA Cycle

The primary role of this compound within the mitochondrial matrix is its participation in the final steps of the TCA cycle. It is formed through the hydration of fumarate by the enzyme fumarase and is subsequently oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction coupled with the reduction of NAD+ to NADH.[3][4] This regenerated oxaloacetate is then available to condense with acetyl-CoA, initiating another turn of the cycle.

The Malate Dehydrogenase Reaction: A Reversible Nexus

The conversion of L-malate to oxaloacetate is a reversible reaction with a positive standard Gibbs free energy (ΔG'° = +29.7 kJ/mol), indicating that the equilibrium favors L-malate.[3] However, the continuous and rapid consumption of oxaloacetate by citrate synthase and NADH by the electron transport chain drives the reaction forward within the cellular environment.[5]

Regulation of Malate Dehydrogenase

The activity of malate dehydrogenase is subject to intricate regulation by various factors, ensuring the TCA cycle's flux is matched to the cell's energetic demands.

-

Substrate Availability: The concentrations of L-malate and NAD+ directly influence the forward reaction rate.

-

Product Inhibition: High levels of oxaloacetate and NADH can inhibit the forward reaction.[6]

-

Allosteric Regulation: Citrate can act as both an activator and an inhibitor of MDH, depending on the concentrations of L-malate and NAD+.[3] At high concentrations of L-malate and NAD+, citrate can stimulate oxaloacetate production.[3] Conversely, at low concentrations of these substrates, citrate inhibits the oxidation of L-malate.[3] Glutamate has also been shown to inhibit MDH activity.[3]

-

pH: The enzyme's activity is pH-dependent, with alkaline conditions generally favoring the binding of L-malate.[3]

Quantitative Data

Malate Dehydrogenase Enzyme Kinetics

The kinetic parameters of malate dehydrogenase vary depending on the isoform, species, and experimental conditions. The following table summarizes representative Kм and Vmax values for the forward (L-malate to oxaloacetate) and reverse (oxaloacetate to L-malate) reactions.

| Enzyme Source | Substrate | Kм (mM) | Vmax (μmol/min/mg) | Conditions | Reference |

| Human Breast (Normal) | Oxaloacetate | - | 2456 ± 46 (mU/g) | 0.5 mM NADH | [7] |

| Human Breast (Cancerous) | Oxaloacetate | - | 4509.8 ± 88 (mU/g) | 0.5 mM NADH | [7] |

| Human Breast (Normal) | NADH | - | 2549 ± 37 (mU/g) | 1.5 mM OAA | [7] |

| Human Breast (Cancerous) | NADH | - | 4233.3 ± 111 (mU/g) | 1.5 mM OAA | [7] |

| Human Breast (Normal) | L-Malate | 3.13 ± 0.4 | 75 ± 2.7 (U/g) | 2.5 mM NAD+ | [7] |

| Human Breast (Cancerous) | L-Malate | 1.6 ± 0.2 | 78 ± 2.13 (mU/g) | 2.5 mM NAD+ | [7] |

| Human Breast (Normal) | NAD+ | 0.43 ± 0.06 | 102 ± 4.4 (mU/g) | 24 mM Malate | [7] |

| Human Breast (Cancerous) | NAD+ | 0.93 ± 0.17 | 110 ± 3.32 (mU/g) | 24 mM Malate | [7] |

| C. elegans (recombinant MDH-1) | Oxaloacetate | 0.054 ± 0.004 | - | - | [8] |

| C. elegans (recombinant MDH-2) | Oxaloacetate | 0.052 ± 0.004 | - | - | [8] |

| C. elegans (recombinant MDH-1) | NADH | 0.061 ± 0.006 | - | - | [8] |

| C. elegans (recombinant MDH-2) | NADH | 0.107 ± 0.005 | - | - | [8] |

Intracellular Concentrations of TCA Cycle Intermediates

The concentrations of TCA cycle intermediates can vary significantly between different tissues and cellular compartments, reflecting their diverse metabolic activities.

| Metabolite | Mouse Retina (nmol/mg protein) | Mouse RPE/Choroid (nmol/mg protein) | Mouse Cornea (nmol/mg protein) | Mouse Lens (nmol/mg protein) | Reference |

| Citrate | ~1.5 | ~0.5 | ~0.8 | ~0.1 | [2] |

| a-Ketoglutarate | ~0.3 | ~0.2 | ~0.1 | ~0.05 | [2] |

| Succinate | ~2.0 | ~0.7 | ~0.4 | ~0.5 | [2] |

| Fumarate | ~0.2 | ~0.1 | ~0.05 | ~0.02 | [2] |

| Malate | ~1.8 | ~0.6 | ~1.2 | ~0.1 | [2] |

This compound in Interconnected Metabolic Pathways

Beyond the TCA cycle, this compound is a crucial component of several other metabolic pathways, highlighting its role as a metabolic hub.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a vital mechanism for transferring reducing equivalents from NADH generated during glycolysis in the cytosol to the mitochondrial matrix for oxidative phosphorylation.[3][9] Cytosolic malate dehydrogenase reduces oxaloacetate to L-malate, consuming cytosolic NADH. L-malate is then transported into the mitochondria via the α-ketoglutarate/malate carrier. Inside the mitochondria, mitochondrial malate dehydrogenase re-oxidizes L-malate to oxaloacetate, regenerating NADH.

Gluconeogenesis

This compound plays a role in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[3] When precursors like lactate or certain amino acids are used, they are first converted to oxaloacetate within the mitochondria. This oxaloacetate is then reduced to L-malate to be transported out of the mitochondria into the cytosol, where it is converted back to oxaloacetate and can then proceed through the gluconeogenic pathway.[3]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation, a common prerequisite for studying mitochondrial metabolism.

Materials:

-

Cell culture flasks

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Centrifuge and tubes

Procedure:

-

Harvest cultured cells and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in mitochondrial isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Malate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of malate dehydrogenase by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ (or vice versa).

Materials:

-

Isolated mitochondria or cell lysate

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

L-Malate solution

-

NAD+ solution

-

Oxaloacetate solution

-

NADH solution

-

Spectrophotometer capable of reading at 340 nm

Procedure for Forward Reaction (L-Malate to Oxaloacetate):

-

Prepare a reaction mixture containing assay buffer, NAD+, and the sample (mitochondria or lysate).

-

Initiate the reaction by adding L-malate.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

The rate of change in absorbance is proportional to the MDH activity.

Procedure for Reverse Reaction (Oxaloacetate to L-Malate):

-

Prepare a reaction mixture containing assay buffer, NADH, and the sample.

-

Initiate the reaction by adding oxaloacetate.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

The rate of change in absorbance is proportional to the MDH activity.

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Materials:

-

Biological sample (e.g., cell extract, tissue homogenate)

-

Internal standard (e.g., 13C-labeled malic acid)

-

Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

-

Spike the biological sample with a known amount of the internal standard.

-

Precipitate proteins using a cold organic solvent.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Inject the supernatant onto the HPLC-MS/MS system.

-

Separate this compound from other metabolites using the HPLC column.

-

Detect and quantify this compound and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Metabolic Flux Analysis using 13C-labeled Substrates

This advanced technique allows for the determination of the rates (fluxes) of metabolic pathways, including the TCA cycle, by tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites.

Materials:

-

Cell culture medium with 13C-labeled glucose or glutamine

-

Cultured cells

-

Metabolite extraction reagents

-

GC-MS or LC-MS/MS system

Procedure:

-

Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose) for a defined period.

-

Harvest the cells and rapidly quench metabolism.

-

Extract intracellular metabolites.

-

Analyze the mass isotopologue distribution of TCA cycle intermediates, including this compound, using GC-MS or LC-MS/MS.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic model of the TCA cycle and related pathways to calculate the intracellular metabolic fluxes.

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

Stereoisomers of Malic Acid: A Technical Guide to Their Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Malic acid, a dicarboxylic acid found in all living organisms, plays a crucial role in cellular metabolism.[1] Its chemical structure, C4H6O5, allows for the existence of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[2][3] This guide provides an in-depth exploration of the distinct properties of malic acid stereoisomers, their biological significance, and detailed experimental protocols relevant to their study.

The Stereoisomers of Malic Acid

Malic acid possesses a single chiral center, giving rise to two enantiomers: L-malic acid and D-malic acid. These molecules are non-superimposable mirror images of each other.[2][3] The naturally occurring form is predominantly this compound, which is an essential intermediate in the citric acid cycle (Krebs cycle).[1][2][4] The synthetic production of malic acid typically results in a racemic mixture, an equal-parts combination of L- and D-malic acid, often denoted as Dthis compound.[1][5][6]

Physicochemical Properties

The distinct spatial arrangements of the hydroxyl group in L- and D-malic acid lead to differences in their physical and chemical properties. These variations are critical in various applications, from food science to chiral synthesis in drug development.

| Property | This compound | D-Malic Acid | Dthis compound (Racemic) |

| Melting Point | 100-101°C[5][7] | 99-101°C[8] | 131-133°C[5][9][10] |

| Specific Rotation (aqueous) | -2.3° (c=8.5, H2O)[5] | Not commonly reported in aqueous solution | 0° |

| Specific Rotation (acetone) | -5.7° (18°C)[4] | +5.2° (18°C)[4][8] | 0° |

| pKa1 | 3.40 - 3.459[1][8][11] | 3.40 | 3.40 |

| pKa2 | 5.05 - 5.20[1][8][11] | 5.05 | 5.20 |

| Water Solubility (20°C) | 55.8 g/100g [7] | Slightly lower than L-isomer[2][3] | 55.8 g/100g [4] |

| Other Solubilities | Soluble in methanol, ethanol, acetone.[5][12] | Soluble in methanol, ethanol, acetone.[5] | Soluble in water, ethanol, dioxane, acetone.[5][10] |

Biological Significance and Metabolic Pathways

This compound is the biologically active isomer in most organisms, serving as a key intermediate in the citric acid cycle.[2][6] The enzyme fumarase stereospecifically catalyzes the reversible hydration of fumarate to this compound.[13][14] Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH. D-malic acid, while less common in nature, can be metabolized by some microorganisms.[5]

The following diagram illustrates the central role of this compound in the citric acid cycle, a vital pathway for cellular energy production.

Experimental Protocols

The separation of enantiomers from a racemic mixture is a critical process in stereochemistry.[15] One common method is through the formation of diastereomeric salts.[15][16]

Principle: A racemic mixture of an acid (Dthis compound) is reacted with a chiral base (e.g., (S)-(-)-α-methylbenzylamine) to form a mixture of diastereomeric salts ((R,S) and (S,S) salts).[16] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[15][16]

Methodology:

-

Salt Formation: Dissolve racemic malic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

-

Isolation: Isolate the crystals by filtration. The crystals can be recrystallized to improve purity.

-

Regeneration of Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the malic acid and separate it from the chiral amine. The pure enantiomer of malic acid can then be extracted.

An alternative modern approach for the separation of malic acid enantiomers is ligand-exchange capillary electrophoresis using a chiral selector like copper(II)-L-tartrate.[17] For analytical purposes, derivatization with a chiral reagent followed by reversed-phase liquid chromatography can be employed.[18][19]

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule. A polarimeter is used to measure this optical rotation.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).[20]

-

Sample Preparation: Prepare a solution of the malic acid enantiomer of a known concentration in a suitable solvent (e.g., water or acetone).

-

Measurement: Fill the polarimeter sample tube with the solution, ensuring there are no air bubbles in the light path.[20]

-

Data Acquisition: Measure the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration in g/mL.[21][22]

Principle: The activity of fumarase can be determined by monitoring the conversion of L-malate to fumarate. The formation of fumarate can be measured by the increase in absorbance at 240 nm due to the double bond in fumarate.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.6). Add a known concentration of this compound as the substrate.

-

Enzyme Addition: Initiate the reaction by adding a small amount of fumarase enzyme solution.

-

Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 240 nm over time.

-

Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of fumarate at 240 nm. One unit of fumarase activity is typically defined as the amount of enzyme that converts one micromole of L-malate to fumarate per minute under the specified conditions.[23]

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the analysis and characterization of malic acid stereoisomers.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 3. discover.zahoransky.com [discover.zahoransky.com]

- 4. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. malicacid.in [malicacid.in]

- 6. zanchenglife.com [zanchenglife.com]

- 7. Malic acid | OIV [oiv.int]

- 8. phexcom.com [phexcom.com]

- 9. Dthis compound CAS 6915-15-7 and this compound 97-67-6 Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Dthis compound [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemcess.com [chemcess.com]

- 13. The cytosolic pathway of this compound synthesis in Saccharomyces cerevisiae: the role of fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial fumarase and this compound are evolutionary ancient components of the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Direct chiral resolution of malic acid in apple juice by ligand-exchange capillary electrophoresis using copper(II)-L-tartaric acid as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. e.) What is the specific optical rotation of (S)-malic acid at a concentr.. [askfilo.com]

- 22. homework.study.com [homework.study.com]

- 23. scispace.com [scispace.com]

natural sources and biosynthesis of L-Malic Acid

An In-depth Technical Guide to the Natural Sources and Biosynthesis of L-Malic Acid

Introduction

This compound, a C4-dicarboxylic acid, is a key intermediate in the central metabolism of virtually all living organisms.[1][2] It exists in two stereoisomeric forms, L- and D-malic acid, with the L-isomer being the naturally occurring and biologically active form.[1][3] First isolated from apple juice in 1785, this compound contributes to the characteristic tart taste of many fruits and vegetables.[2][3][4] Beyond its role as a natural acidulant and flavor enhancer in the food and beverage industry, this compound is recognized by the US Department of Energy as a high-value, bio-based platform chemical with extensive applications in the pharmaceutical, cosmetic, and polymer industries.[1] This guide provides a comprehensive overview of the natural distribution of this compound and the intricate biochemical pathways governing its synthesis.

Natural Sources of this compound

This compound is ubiquitous in the plant kingdom, playing a crucial role in fruit metabolism and respiration.[3][5] It is the predominant acid in many fruits, contributing significantly to their sourness, particularly when unripe.[3][5] The concentration of this compound varies depending on the species, variety, ripeness, and cultivation conditions.[3][6] Fruits and vegetables are the primary dietary sources of this organic acid.

This compound Content in Fruits and Vegetables

The following table summarizes the concentration of this compound found in various natural sources. It is important to note that these values can vary.

| Fruit/Vegetable | This compound Concentration (g/L or g/kg) | Reference(s) |

| Apples | High proportions, over 90% of total acid content | [3][4] |

| Grapes | Up to 5 g/L | [3][5] |

| Cherries | High concentrations | [3][4][5] |

| Plums | High concentrations | [3][5] |

| Peaches | High concentrations | [3][5] |

| Pears | High concentrations | [3][5] |

| Apricots | High concentrations | [3][5] |

| Blackberries | High concentrations | [3][5] |

| Blueberries | High concentrations | [3][5] |

| Quince | High concentrations | [3][5] |

| Rhubarb | Primary flavor component | [3] |

| Tomatoes | Present | [4][5][7] |

| Carrots | Present | [4][8] |

| Broccoli | Present | [4] |

| Peas | Present | [4][8] |

| Potatoes | Present | [4][7][8] |

| Citrus Fruits | Lower concentrations | [3][5] |

Biosynthesis of this compound

Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for the production of this compound.[9][10][11] Various microorganisms, including filamentous fungi, yeasts, and bacteria, can naturally produce this compound as an intermediate of the tricarboxylic acid (TCA) cycle.[9] Metabolic engineering strategies have been extensively employed to enhance production by redirecting carbon flux towards L-malate. The primary biosynthetic routes are the reductive tricarboxylic acid (rTCA) pathway, the oxidative TCA cycle, and the glyoxylate pathway.[1][9][10][12]

Reductive Tricarboxylic Acid (rTCA) Pathway

The rTCA pathway, also known as the cytosolic reductive pathway, is considered the most efficient for this compound production, with a theoretical yield of 2 moles of malate per mole of glucose.[13][14] This pathway involves the carboxylation of pyruvate to form oxaloacetate, which is then reduced to L-malate.[1][15]

Key enzymes in this pathway are:

-

Pyruvate carboxylase (PYC): Catalyzes the fixation of CO2 onto pyruvate to form oxaloacetate.[1]

-

Malate dehydrogenase (MDH): Catalyzes the NADH-dependent reduction of oxaloacetate to L-malate.[1]

Caption: Cytosolic reductive TCA pathway for this compound synthesis.

Oxidative Tricarboxylic Acid (TCA) Cycle

The conventional TCA cycle, located in the mitochondria, can also lead to the accumulation of this compound. In this pathway, acetyl-CoA condenses with oxaloacetate to form citrate, which then undergoes a series of oxidative reactions to regenerate oxaloacetate, producing L-malate as an intermediate. The theoretical yield from this pathway is lower, at 1 mole of malate per mole of glucose.[1]

Caption: this compound as an intermediate in the oxidative TCA cycle.

Glyoxylate Pathway

The glyoxylate pathway is an anabolic variation of the TCA cycle found in some microorganisms, which allows for the synthesis of C4-dicarboxylic acids from C2 compounds like acetyl-CoA.[9][10] This pathway bypasses the decarboxylation steps of the TCA cycle.

Key enzymes unique to this pathway are:

-

Isocitrate lyase (ICL): Cleaves isocitrate into succinate and glyoxylate.[10][16]

-

Malate synthase (MS): Condenses glyoxylate with acetyl-CoA to form L-malate.[10][16]

The maximum theoretical yield via the glyoxylate cycle is 1 mole of malate per mole of glucose, as the conversion of pyruvate to acetyl-CoA involves carbon loss.[10]

References

- 1. Current Progress on Microbial this compound Production - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 3. Malic acid - Wikipedia [en.wikipedia.org]

- 4. draxe.com [draxe.com]

- 5. L MALIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits - MetwareBio [metwarebio.com]

- 8. ams.usda.gov [ams.usda.gov]

- 9. Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Microbial biosynthesis and secretion of this compound and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. The cytosolic pathway of this compound synthesis in Saccharomyces cerevisiae: the role of fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

L-Malic Acid: A Pivotal Precursor in Core Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid, a dicarboxylic acid, is a central metabolite in cellular bioenergetics and biosynthesis.[1][2][3] As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a critical role in the generation of ATP.[4][5][6] Beyond its role in energy metabolism, this compound serves as a crucial precursor for gluconeogenesis and participates in anaplerotic reactions to replenish TCA cycle intermediates.[7][8] Emerging research also highlights its function as a signaling molecule, with implications for drug development, particularly in oncology.[1][9][10] This technical guide provides a comprehensive overview of this compound's role as a precursor in these fundamental metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound in Core Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is the central hub of cellular respiration, occurring within the mitochondrial matrix of eukaryotic cells.[4][6] this compound is a key intermediate in this eight-step cycle.

Formation and Conversion of this compound in the TCA Cycle:

-

Formation: this compound is formed from the hydration of fumarate, a reaction catalyzed by the enzyme fumarase.[5]

-

Conversion: this compound is then oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[5] This NADH molecule subsequently enters the electron transport chain to produce ATP.

The regeneration of oxaloacetate is crucial for the continuation of the cycle, as it condenses with acetyl-CoA to form citrate in the first step.[6]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#F1F3F4"]; Citrate [label="Citrate", fillcolor="#F1F3F4"]; Isocitrate [label="Isocitrate", fillcolor="#F1F3F4"]; AlphaKetoglutarate [label="α-Ketoglutarate", fillcolor="#F1F3F4"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#F1F3F4"]; Succinate [label="Succinate", fillcolor="#F1F3F4"]; Fumarate [label="Fumarate", fillcolor="#F1F3F4"]; Malate [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> Citrate; Oxaloacetate -> Citrate; Citrate -> Isocitrate; Isocitrate -> AlphaKetoglutarate [label="NADH", color="#34A853"]; AlphaKetoglutarate -> SuccinylCoA [label="NADH", color="#34A853"]; SuccinylCoA -> Succinate [label="GTP", color="#EA4335"]; Succinate -> Fumarate [label="FADH₂", color="#EA4335"]; Fumarate -> Malate; Malate -> Oxaloacetate [label="NADH", color="#34A853"]; } caption: "Simplified overview of the Tricarboxylic Acid (TCA) Cycle."

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates, ensuring a constant supply of glucose for vital organs like the brain.[6] this compound is a key intermediate in this pathway, acting as a shuttle for oxaloacetate from the mitochondria to the cytosol.

Mitochondrial oxaloacetate cannot directly cross the inner mitochondrial membrane. Therefore, it is first reduced to this compound by mitochondrial malate dehydrogenase. This compound is then transported into the cytosol via the malate-aspartate shuttle. In the cytosol, this compound is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase. Cytosolic oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate carboxykinase (PEPCK) to form phosphoenolpyruvate (PEP), a key precursor for gluconeogenesis.[6]

Anaplerotic Reactions

Anaplerotic reactions are essential for replenishing TCA cycle intermediates that are diverted for biosynthetic purposes, such as the synthesis of amino acids and fatty acids.[7][8] this compound plays a central role in these "filling up" reactions.

One of the principal anaplerotic pathways is the conversion of pyruvate to this compound. This can occur through two main enzymatic reactions:

-

Pyruvate carboxylase converts pyruvate to oxaloacetate, which can then be reduced to this compound. This reaction is activated by acetyl-CoA, signaling a need for more TCA cycle intermediates.[7]

-

Malic enzyme catalyzes the reductive carboxylation of pyruvate to this compound, a reaction that consumes NADPH.[11]

These reactions ensure that the TCA cycle can continue to function efficiently, even when its intermediates are being used for other cellular processes.

Quantitative Data on this compound Metabolism

The concentration and metabolic flux of this compound and other TCA cycle intermediates can vary significantly depending on the cell type, physiological state, and genetic background. The following tables summarize quantitative data from studies on microbial this compound production and cancer cell metabolism.

This compound Production in Engineered Microorganisms

Metabolic engineering strategies have been employed to enhance this compound production in various microorganisms. These strategies often involve the manipulation of pathways leading to and from this compound to increase its accumulation.

| Microorganism | Genetic Modification | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Aspergillus oryzae | Overexpression of pyruvate carboxylase and malate dehydrogenase | 165 | 0.68 | 1.38 | [2] |

| Penicillium viticola | Wild Type | 131 | 1.34 (mol/mol) | 1.36 | [8] |

| Ustilago trichophora | Adaptive laboratory evolution | 196 | 0.82 | 0.39 | [8] |

| Aspergillus flavus | Wild Type | 113 | - | - | [8] |

Intracellular Concentrations of TCA Cycle Intermediates

The intracellular concentrations of TCA cycle intermediates, including this compound, can be altered in various pathological conditions, such as cancer.

| Metabolite | HaCaT Cells (Normal Keratinocytes) | A431 Cells (Squamous Cell Carcinoma) | SW480 Cells (Colon Adenocarcinoma) | Reference |

| Citrate | Lower | Higher | - | [12] |

| Isocitrate | Higher | - | Higher | [12] |

| α-Ketoglutarate | Higher | - | Higher | [12] |

| Succinate | Higher | Lower | - | [12] |

| Fumarate | Higher | - | Higher | [12] |

| Malate | Lower | Higher | Lower | [12] |

Experimental Protocols

Enzymatic Assay for this compound

This method is based on the spectrophotometric measurement of NADH produced in the enzymatic conversion of this compound to oxaloacetate.

Principle: this compound is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) in the presence of NAD+. The resulting oxaloacetate is then transaminated with L-glutamate to L-aspartate and α-ketoglutarate in a reaction catalyzed by glutamate-oxaloacetate transaminase (GOT). The amount of NADH formed is stoichiometric to the amount of this compound and is measured by the increase in absorbance at 340 nm.[9][13]

Reagents:

-

Buffer solution (pH 10.0) containing glycylglycine and L-glutamate.

-

Nicotinamide adenine dinucleotide (NAD+) solution.

-

Glutamate-oxaloacetate transaminase (GOT) suspension.

-

L-malate dehydrogenase (L-MDH) solution.

-

This compound standard solution.

Procedure:

-

Sample Preparation: Dilute the sample to obtain an this compound concentration between 0.04 and 0.35 g/L.[14] If the sample is highly colored, decolorize with polyvinylpolypyrrolidone (PVPP).[14]

-

Assay:

-

Pipette buffer, NAD+ solution, GOT suspension, and the sample (or standard or water for blank) into a cuvette.

-

Mix and read the initial absorbance (A1) at 340 nm after about 3 minutes.

-

Start the reaction by adding L-MDH solution.

-

Mix and read the final absorbance (A2) after the reaction is complete (approximately 5-10 minutes).

-

-

Calculation: Calculate the absorbance difference (ΔA = A2 - A1) for the sample and the blank. The concentration of this compound is calculated using the molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).[14]

Targeted Metabolomics of TCA Cycle Intermediates using LC-MS/MS

This protocol describes a method for the simultaneous quantitative analysis of TCA cycle intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Principle: Cellular metabolites are extracted and separated using liquid chromatography. The separated metabolites are then ionized and detected by a mass spectrometer, which provides high sensitivity and specificity for quantification.

Experimental Workflow:

Procedure:

-

Sample Collection and Quenching: Harvest cells and immediately quench metabolic activity by rapidly freezing in liquid nitrogen or using a cold methanol solution.

-

Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extracted metabolites using a suitable liquid chromatography column (e.g., a C18 column).[15] A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically used.[15]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

-

-

Data Processing and Analysis: Process the raw data to obtain peak areas for each metabolite. Quantify the concentrations using a calibration curve generated from standards.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[16][17][18]

Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose). The 13C label is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of key metabolites (often proteinogenic amino acids) using GC-MS or LC-MS/MS, the intracellular metabolic fluxes can be calculated using a computational model.[17]

Experimental Workflow:

Procedure:

-

Isotopic Labeling Experiment: Culture cells in a defined medium with a specific 13C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Sample Collection and Hydrolysis: Harvest the biomass and hydrolyze the proteins to release amino acids.

-

Derivatization: For GC-MS analysis, derivatize the amino acids to make them volatile.

-

Mass Spectrometry: Analyze the mass isotopomer distribution of the derivatized amino acids.

-

Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.

This compound in Signaling and Drug Development

Recent studies have revealed that this compound is not just a metabolic intermediate but also a signaling molecule with potential therapeutic applications.[9]

Role in Cancer Metabolism and Signaling

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis and anaplerosis to support rapid proliferation. This compound and its associated enzymes, such as malic enzyme, play a significant role in this metabolic reprogramming.[2] For instance, malic enzyme can contribute to the generation of NADPH, which is crucial for antioxidant defense and fatty acid synthesis in cancer cells.

Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.[3][10] Studies have indicated that malic acid can trigger apoptosis in human epidermal keratinocytes and has anticarcinogenic effects on glioblastoma cells through a necrotic cell death mechanism.[1][3][10][19]

Applications in Drug Formulation

This compound is also utilized in the pharmaceutical industry as an excipient in drug formulations. Its properties as an acidulant, pH adjuster, and taste-masking agent make it a valuable component in various oral medications.[20] It can also enhance the solubility and stability of certain active pharmaceutical ingredients.[20]

Conclusion

This compound stands as a cornerstone of cellular metabolism, with its roles as a precursor in the TCA cycle, gluconeogenesis, and anaplerotic reactions being fundamental to cellular life. The quantitative analysis of its metabolic flux and intracellular concentration provides valuable insights into cellular physiology and pathology. The detailed experimental protocols presented herein offer a guide for researchers to investigate the multifaceted roles of this key metabolite. Furthermore, the emerging understanding of this compound as a signaling molecule opens new avenues for therapeutic intervention and drug development. A thorough comprehension of the metabolic pathways and regulatory networks centered around this compound is, therefore, indispensable for researchers and professionals in the life sciences and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 13C metabolic flux analysis identifies an unusual route for pyruvate dissimilation in mycobacteria which requires isocitrate lyase and carbon dioxide fixation [repository.rothamsted.ac.uk]

- 12. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metabolon.com [metabolon.com]

- 14. researchgate.net [researchgate.net]

- 15. TMPL - Assay [uab.edu]

- 16. 13 C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]

- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 19. MANAS Journal of Engineering » Submission » Anticarcinogenic properties of malic acid on glioblastoma cell line through necrotic cell death mechanism [dergipark.org.tr]

- 20. czhhsw.com [czhhsw.com]

A Technical Guide to the Biochemical Properties of L-Malic Acid at Physiological pH

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Malic acid, a naturally occurring dicarboxylic acid, is a central metabolite in all living organisms.[1][2] Its biochemical behavior is critically dependent on the ambient pH. At physiological pH, typically around 7.4, this compound exists almost exclusively as its dianionic form, L-malate. This state dictates its metabolic function, its interaction with enzymes and transporters, and its overall role in cellular homeostasis. This document provides a comprehensive technical overview of the physicochemical properties, metabolic significance, and protein interactions of L-malate at physiological pH. It further details common experimental protocols for characterizing these properties, aimed at providing researchers with a practical guide for their work.

Physicochemical Properties of this compound

This compound (2-hydroxybutanedioic acid) is a C4-dicarboxylic acid with two ionizable carboxyl groups.[3] The protonation state of these groups is determined by their acid dissociation constants (pKa).

Ionization State at Physiological pH

The two pKa values of this compound are approximately 3.4 and 5.1.[2][4][5] The Henderson-Hasselbalch equation dictates that at a pH significantly above the pKa, the acidic group will be predominantly in its deprotonated (conjugate base) form. Physiological pH (~7.4) is more than two pH units higher than the second pKa value. Consequently, both carboxylic acid groups are deprotonated, and the molecule carries a net charge of -2. This dianionic form is known as L-malate.[3][6]

Caption: Ionization cascade of this compound with increasing pH.

Quantitative Physicochemical Data

The core properties of this compound are summarized below. These values are fundamental for experimental design, including buffer preparation and metabolic modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₅ | [2][3][5] |

| Molar Mass | 134.09 g/mol | [2][4][7] |

| pKa1 (25 °C) | 3.40 - 3.51 | [2][3][4] |

| pKa2 (25 °C) | 5.03 - 5.20 | [2][3][4] |

| Predominant Form at pH 7.4 | L-malate dianion (C₄H₄O₅²⁻) | [3][6] |

| Appearance | White crystalline powder | [3] |

| Water Solubility (20 °C) | 558 g/L | [2] |

Metabolic Significance of L-Malate

As the biologically prevalent form, L-malate is a crucial intermediate in several core metabolic pathways.

The Citric Acid (TCA) Cycle

L-malate is a key intermediate in the TCA cycle, a central hub of cellular respiration. It is formed by the hydration of fumarate, a reaction catalyzed by the enzyme fumarase. Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that reduces NAD⁺ to NADH.[2][8] This NADH is then utilized by the electron transport chain to generate ATP.

Caption: L-Malate's role in the Citric Acid (TCA) Cycle.

Malate-Aspartate Shuttle

Cytosolic NADH generated during glycolysis cannot directly cross the inner mitochondrial membrane. The malate-aspartate shuttle provides a mechanism to transport these reducing equivalents into the mitochondrial matrix. In this cycle, cytosolic oxaloacetate is reduced to L-malate, which is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, regenerating NADH inside the matrix.[8]

Gluconeogenesis and Anaplerosis

L-malate is a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[9] It can be exported from the mitochondria to the cytosol and converted to oxaloacetate, which then enters the gluconeogenic pathway. Additionally, the formation of malate from pyruvate serves as an anaplerotic reaction, replenishing TCA cycle intermediates that may have been diverted for biosynthetic purposes.[2]

Interactions with Proteins and Transporters

At physiological pH, the dianionic L-malate interacts specifically with various enzymes and membrane transport proteins.

Enzyme Kinetics: Malate Dehydrogenase (MDH)

Malate dehydrogenase (MDH) catalyzes the reversible NAD⁺-dependent oxidation of L-malate.[8] The kinetics of this reaction are crucial for regulating metabolic flux. MDH follows an ordered Bi-Bi kinetic mechanism, where NAD⁺ binds to the enzyme first, followed by L-malate, and the products (oxaloacetate and NADH) are released sequentially.[8] At pH 8.0, which is near physiological conditions, supernatant MDH can exhibit substrate activation by L-malate.[10]

| Kinetic Parameter (Supernatant MDH, pH 8.0) | Non-activated | Activated | Reference |

| Km for L-malate | 0.036 mM | 0.2 mM | [10] |

| Km for NAD⁺ | 0.14 mM | 0.047 mM | [10] |

| Turnover Number | 0.46 x 10⁴ min⁻¹ | 1.1 x 10⁴ min⁻¹ | [10] |

Membrane Transport

The transport of the charged L-malate dianion across biological membranes is facilitated by specific carrier proteins. For instance, in E. coli, transport into the cytoplasm can be mediated by a C4 dicarboxylate symporter or a dicarboxylate antiporter.[9] In eukaryotes, distinct transporters move malate across the inner mitochondrial membrane as part of the malate-aspartate shuttle. The efficiency and regulation of these transporters are critical for coordinating metabolism between cellular compartments.

Experimental Protocols

Accurate characterization of this compound's properties is essential for research. The following sections detail standard methodologies.

Protocol: Determination of pKa by Potentiometric Titration

This method precisely determines the pKa values by creating a titration curve.[11][12][13]

Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH). Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[12]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[12][13]

-

Procedure: Add the NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[12] Continue until the pH reaches approximately 12.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoint of the flat buffer regions on the curve).[14]

Caption: Experimental workflow for determining pKa values.

Protocol: Characterization of Malate Dehydrogenase Kinetics

This spectrophotometric assay measures enzyme activity by monitoring the change in NADH concentration.[15]

Methodology:

-

Principle: The activity of MDH in the direction of malate oxidation is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[15]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.5-8.0.[15]

-

Substrate Stock: A series of L-malate solutions of varying concentrations.

-

Cofactor Stock: A stock solution of NAD⁺ (e.g., 10 mM). The final concentration in the assay should be saturating.

-

Enzyme Solution: A solution of purified MDH of known concentration.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, a fixed concentration of NAD⁺, and a specific concentration of L-malate.

-

Initiate the reaction by adding a small volume of the MDH enzyme solution.

-

Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 1-2 minutes). The initial linear rate is the initial velocity (v₀).

-

Repeat the assay for each different concentration of L-malate, keeping the NAD⁺ and enzyme concentrations constant.

-

-

Data Analysis: Calculate the initial velocity for each L-malate concentration. Plot the initial velocity (v₀) against the L-malate concentration ([S]). Analyze the data using Michaelis-Menten or Lineweaver-Burk plots to determine the kinetic parameters Km and Vmax.[15]

Caption: Workflow for enzyme kinetic analysis of Malate Dehydrogenase.

References

- 1. Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malic acid - Wikipedia [en.wikipedia.org]

- 3. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound ≥95 (titration) L-Hydroxybutanedioic acid [sigmaaldrich.com]

- 5. This compound CAS#: 97-67-6 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C4H6O5 | CID 222656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathBank [pathbank.org]

- 10. Malate dehydrogenase. Kinetic studies of substrate activation of supernatant enzyme by L-malate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. byjus.com [byjus.com]

- 15. home.sandiego.edu [home.sandiego.edu]

L-Malic Acid: A Pivotal Player in Gluconeogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Malic acid, a dicarboxylic acid and a key intermediate in the citric acid cycle, plays a central role in the metabolic pathway of gluconeogenesis—the synthesis of new glucose from non-carbohydrate precursors. This process is vital for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise. This technical guide provides a comprehensive overview of this compound's involvement in gluconeogenesis, detailing the core biochemical pathways, regulatory mechanisms, quantitative data, and experimental protocols relevant to its study.

The Core Role of this compound in the Gluconeogenic Pathway

Gluconeogenesis primarily occurs in the liver and, to a lesser extent, in the kidney cortex.[1] The pathway bypasses the irreversible steps of glycolysis to convert precursors like lactate, pyruvate, glycerol, and certain amino acids into glucose. This compound's critical function lies in its ability to shuttle reducing equivalents (in the form of NADH) and carbon skeletons from the mitochondria to the cytosol, where the later steps of gluconeogenesis take place.

The initial steps of gluconeogenesis from pyruvate occur within the mitochondrial matrix. Pyruvate is first carboxylated to oxaloacetate by pyruvate carboxylase. However, the inner mitochondrial membrane is impermeable to oxaloacetate. To circumvent this, oxaloacetate is reduced to L-malate by mitochondrial malate dehydrogenase (MDH2), a reaction that simultaneously oxidizes NADH to NAD+. L-malate is then transported across the mitochondrial membrane into the cytosol via the malate-aspartate shuttle.[2][3][4]

Once in the cytosol, L-malate is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase (MDH1), reducing NAD+ to NADH. This cytosolic NADH is crucial for a subsequent step in gluconeogenesis catalyzed by glyceraldehyde-3-phosphate dehydrogenase. The regenerated oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate carboxykinase (PEPCK) to form phosphoenolpyruvate (PEP), a key intermediate that can then proceed through the reversed glycolytic pathway to form glucose.[3][4]

Quantitative Data on this compound's Contribution to Gluconeogenesis

The contribution of this compound to gluconeogenesis can be quantified using isotopic tracer studies. These experiments allow researchers to follow the metabolic fate of labeled L-malate and measure its incorporation into glucose. The following table summarizes data from a study on kidney-cortex slices from starved rats, illustrating the gluconeogenic flux from L-malate.

| Substrate | Condition | Rate of Glucose Formation (µmol/g dry wt/h) | Reference |

| 10 mM L-[U-14C]Malate | Starved Rat Kidney Cortex Slices | 45.3 ± 2.1 | [5] |

| 10 mM L-Lactate + 1 mM [1-14C]Acetate | Starved Rat Kidney Cortex Slices | 63.2 ± 3.5 | [5] |

| 10 mM L-Malate + 1 mM [1-14C]Acetate | Starved Rat Kidney Cortex Slices | 58.9 ± 2.9 | [5] |

Signaling Pathways and Regulation

The involvement of this compound in gluconeogenesis is tightly regulated at multiple levels, including substrate availability, allosteric control of enzymes, and hormonal signaling.

Allosteric Regulation

Key enzymes in the pathway are subject to allosteric regulation.

-

Pyruvate Carboxylase: Activated by acetyl-CoA, which signals an abundance of fatty acid oxidation products and the need for oxaloacetate production.[6]

-

PEPCK: Inhibited by ADP, indicating a low energy state in the cell.[6]

-

Malate Dehydrogenase: The activity of both mitochondrial and cytosolic MDH is influenced by the NAD+/NADH ratio in their respective compartments. High concentrations of oxaloacetate can also inhibit the reaction.[7] Citrate has been shown to act as an allosteric regulator, activating the oxidation of malate to oxaloacetate and inhibiting the reverse reaction.[7]

Hormonal Regulation

Hormones such as glucagon and insulin play a crucial role in regulating gluconeogenesis at the transcriptional level.

-

Glucagon: Released during fasting, glucagon stimulates the transcription of genes encoding key gluconeogenic enzymes, including PEPCK.[3]

-

Insulin: Released in the fed state, insulin suppresses the expression of these same genes, thereby inhibiting gluconeogenesis.[3][8]

Figure 1: The central role of this compound in the gluconeogenic pathway.

Experimental Protocols

Malate Dehydrogenase (MDH) Activity Assay

This protocol describes a colorimetric assay to measure MDH activity in cell or tissue lysates. The assay is based on the MDH-catalyzed oxidation of malate, where the resulting NADH reduces a probe to produce a colored product.

Materials:

-

MDH Assay Buffer

-

MDH Substrate (L-Malate)

-

NAD+ Solution

-

Developer Solution

-

WST Solution (colorimetric probe)

-

Cofactor Solution

-

96-well flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 440 nm

-

Cell or tissue homogenizer

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in 4 volumes of ice-cold MDH Assay Buffer.[9]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[9]

-

Collect the supernatant (soluble fraction) for the assay.

-

Prepare serial dilutions of the sample if the MDH activity is unknown to ensure readings are within the linear range of the assay.

-

Add 10 µL of the prepared sample to a well of a 96-well plate.

-

Prepare a blank by adding 10 µL of MDH Assay Buffer to a separate well.[9]

-

-

Assay Reaction:

-

Prepare a working reagent by mixing the following components for each reaction: 60 µL MDH Assay Buffer, 10 µL Developer Solution (1X), 5 µL NAD+ Solution, 5 µL WST Solution, 5 µL Cofactor Solution, and 5 µL MDH Substrate.[9]

-

Add 90 µL of the working reagent mix to each well containing the sample and the blank.

-

Mix well and immediately start recording the optical density (OD) at 440 nm at regular intervals (e.g., every 5 minutes) for a total of 40 minutes.

-

-

Data Analysis:

-

Calculate the change in absorbance per minute (ΔOD440/min) from the linear portion of the reaction curve.

-

The MDH activity can be calculated using the extinction coefficient of the colored product and the sample dilution factor. One unit of MDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

-

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay

This protocol details a coupled enzyme assay to measure PEPCK activity in the direction of carboxylation. The oxaloacetate produced by PEPCK is immediately reduced to malate by an excess of malate dehydrogenase, and the concomitant oxidation of NADH is monitored spectrophotometrically at 340 nm.[10][11]

Materials:

-

PEPCK Extraction Buffer

-

PEPCK Assay Mix (containing Hepes-KOH, KCl, NADH, MgCl2, MnCl2, DTT, NaHCO3, ATP, and Malate Dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cell or tissue homogenizer

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

Assay Reaction:

-

Pipette 2-10 µL of the clarified extract into a well of a UV-transparent 96-well plate.[11]

-

Add 150 µL of the PEPCK Assay Mix to each well.[11]

-

Initiate the reaction by adding PEP.

-

Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 5-10 seconds for up to 5 minutes.[10]

-

-

Data Analysis:

-

Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

-

The PEPCK activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of PEPCK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[11]

-

Figure 2: A generalized experimental workflow for studying this compound's role in gluconeogenesis.

Figure 3: Key regulatory signals controlling gluconeogenesis with a focus on this compound's involvement.

Conclusion

This compound is an indispensable metabolite in the process of gluconeogenesis, acting as a critical shuttle for both carbon skeletons and reducing equivalents between the mitochondria and the cytosol. Its transport and subsequent enzymatic conversions are tightly regulated to ensure that glucose synthesis is responsive to the energetic and hormonal state of the organism. A thorough understanding of the role of this compound in this pathway is essential for researchers and professionals in the fields of metabolic diseases and drug development, as targeting the enzymes and transporters involved in malate metabolism may offer novel therapeutic strategies for conditions such as type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital area of metabolic research.

References

- 1. Effect of starvation on renal metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Gluconeogenesis in the kidney cortex. Flow of malate between compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Malate Dehydrogenase: Regulation [chem.uwec.edu]

- 8. Transcriptional and posttranscriptional regulation of malic enzyme synthesis by insulin and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Measurement the Activities of Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK) and Plastidic NADP-dependent Malic Enzyme (ME) on Tomato (Solanum lycopersicum) [bio-protocol.org]

A Comprehensive Technical Guide to the Physicochemical Characteristics of L-Malic Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical characteristics of L-Malic acid. The information presented herein is intended to support laboratory research, scientific experimentation, and drug development activities by providing essential data and standardized protocols.

Chemical Identity and Structure

This compound, systematically named (2S)-2-hydroxybutanedioic acid, is a naturally occurring dicarboxylic acid found in all living organisms.[1][2] It plays a central role in the citric acid (Krebs) cycle. Its stereoisomeric form, D-Malic acid, is not found naturally, while the synthetic commercial product is often a racemic mixture of L- and D-isomers, known as Dthis compound.[3][4] It is crucial to distinguish between the L-form and the DL-racemic mixture, as their physical properties, notably the melting point, differ significantly.[3][5]

Chemical Structure:

Caption: 2D chemical structure of this compound.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₅ | [1] |

| Molecular Weight | 134.09 g/mol | [1] |

| Appearance | White crystalline powder, granules, or needles | [1] |

| Melting Point | 101-103 °C | [3] |

| Boiling Point | Decomposes at 140 °C | [3] |

| Density | 1.595 g/cm³ | [3] |

| pKa₁ | 3.40 - 3.51 | |

| pKa₂ | 5.03 - 5.20 |

Note: The racemic mixture, Dthis compound, has a higher melting point of approximately 131-133 °C.[3][4][6]

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | 55.8 g / 100 g at 20 °C | |

| Methanol | Soluble | [3] |

| Ethanol | 45.5 g / 100 g at 20 °C | |

| Acetone | Soluble | [3] |

| Dioxane | Soluble | [3] |

| Benzene | Insoluble | [3] |

Spectroscopic Data

Table 3: Spectroscopic Information

| Technique | Solvent | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H NMR | D₂O | δ 4.60 (dd, 1H, -CH(OH)-), δ 2.91 (dd, 1H, -CH₂-), δ 2.86 (dd, 1H, -CH₂-) | [7] |

| ¹³C NMR | H₂O (pH 7.0) | δ 183.58, δ 182.41, δ 73.12, δ 45.34 | [8] |

| FTIR (Solid) | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~1720 cm⁻¹ (C=O stretch), ~1272 cm⁻¹ (C-O stretch) | [9] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical parameters of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point.

-

Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of high purity.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the solubility of this compound in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.

-

Calculation: The solubility is expressed in grams per 100 mL or moles per liter.

Determination of pKa (Potentiometric Titration)